molecular formula C12H16FNO B1287848 (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine CAS No. 889939-78-0

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B1287848
CAS No.: 889939-78-0
M. Wt: 209.26 g/mol
InChI Key: GHWCDYSBZXDILZ-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
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Biological Activity

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a tetrahydropyran ring substituted with a 2-fluorophenyl group and a methanamine moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

1. Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that tetrahydropyran derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against HeLa and A375 human tumor cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, derivatives have been shown to inhibit cyclin-dependent kinases (CDK), which are critical in regulating the cell cycle .
  • Neuroprotective Effects : Some studies suggest that related compounds might exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

The mechanisms through which this compound exerts its effects include:

  • Interaction with Receptors : The compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. This interaction could lead to downstream effects influencing cellular responses .
  • Inhibition of Kinases : As noted, the inhibition of kinases such as CDK can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of tetrahydropyran derivatives found that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
AHeLa5.0Apoptosis
BA3753.5Cell Cycle Arrest
CHCT1167.0Apoptosis Induction

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of related compounds in models of oxidative stress. Results indicated that these compounds reduced neuronal death by modulating antioxidant defenses.

CompoundModelEffectMechanism
DPC12 CellsSignificantAntioxidant Activity
ESH-SY5Y CellsModerateNeurotransmitter Modulation

Properties

IUPAC Name

[4-(2-fluorophenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWCDYSBZXDILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589853
Record name 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-78-0
Record name 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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